molecular formula C27H48 B13857549 5a-Cholestane-2,2,3,3,4,4-d6

5a-Cholestane-2,2,3,3,4,4-d6

Cat. No.: B13857549
M. Wt: 378.7 g/mol
InChI Key: XIIAYQZJNBULGD-JYRXJXADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5a-Cholestane-2,2,3,3,4,4-d6 involves the deuteration of cholestane. This process typically includes the use of deuterium gas (D2) or deuterated reagents under specific reaction conditions to replace hydrogen atoms with deuterium. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced reaction setups to achieve high yields and purity. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuterium incorporation and overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 5a-Cholestane-2,2,3,3,4,4-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield cholestanone, while reduction can produce various saturated derivatives .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific deuterium labeling, which provides enhanced stability and distinct NMR signals compared to non-deuterated compounds. This makes it particularly valuable in studies requiring precise tracking and analysis of molecular interactions.

Properties

Molecular Formula

C27H48

Molecular Weight

378.7 g/mol

IUPAC Name

(5R)-2,2,3,3,4,4-hexadeuterio-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene

InChI

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20?,21-,22?,23?,24?,25?,26?,27?/m1/s1/i6D2,7D2,11D2

InChI Key

XIIAYQZJNBULGD-JYRXJXADSA-N

Isomeric SMILES

[2H]C1(CC2([C@@H](CCC3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C(C1([2H])[2H])([2H])[2H])C)[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.